N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Medicinal chemistry Indole SAR Lead optimization

Researchers needing precise indole building blocks for SAR face limited structural diversity. This compound delivers a unique 2-methyl, ethylene-linker, diethylamino terminus combination. Enables systematic SAR profiling against des-methyl (CAS 852367-33-0) and propylene-linker (CAS 852368-76-4) analogs. ≥95% purity ensures assay reproducibility. In stock with rapid global dispatch.

Molecular Formula C17H23N3O2
Molecular Weight 301.39
CAS No. 852368-74-2
Cat. No. B2396464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS852368-74-2
Molecular FormulaC17H23N3O2
Molecular Weight301.39
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-17(22)16(21)15-12(3)19-14-9-7-6-8-13(14)15/h6-9,19H,4-5,10-11H2,1-3H3,(H,18,22)
InChIKeyQRHBUWNRRJRRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Structural and Physicochemical Profile


N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-74-2) is a synthetic indol-3-yl-2-oxoacetamide derivative bearing a 2-methyl substituent on the indole core and a basic diethylaminoethyl side chain linked via an oxoacetamide bridge. This compound belongs to the broader indole-3-glyoxylamide chemotype, a privileged scaffold extensively documented in the patent and medicinal chemistry literature for anticancer, anti-angiogenic, and pancreatic lipase inhibitory activities [1] [2]. It is supplied as a research-grade chemical building block (typical purity ≥95%) with the molecular formula C₁₇H₂₃N₃O₂ and a molecular weight of 301.39 g/mol . The compound features two hydrogen bond donors (indole NH and secondary amide NH), three hydrogen bond acceptors, one basic tertiary amine center, and a rotatable ethylene linker connecting the pharmacophoric indole-glyoxylamide core to the solubilizing diethylamino group—structural features that collectively differentiate it from simpler N,N-dialkyl or des-methyl congeners when selecting candidates for medicinal chemistry campaigns or biochemical probe development.

N-(2-(Diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Why Generic Substitution Fails


Indol-3-yl-2-oxoacetamide derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity at three critical positions: the indole C2 substituent, the glyoxylamide nitrogen substitution pattern, and the linker chain length connecting the basic amine. The target compound (CAS 852368-74-2) carries a specific combination—2-methyl on indole, an ethylene (–CH₂CH₂–) linker, and a diethylamino terminus—that is absent in closely cataloged analogs. Replacing the 2-methyl group with hydrogen (CAS 852367-33-0) alters both steric and electronic properties of the indole ring, potentially affecting π-stacking interactions that have been computationally demonstrated to stabilize ligand binding in indolyl oxoacetamide–enzyme complexes (RMSD ≈ 3.5 Å over 10 ns MD simulations) [1]. Extending the linker from ethylene to propylene (CAS 852368-76-4) shifts the pKa and conformational freedom of the basic amine, which can modulate solubility, membrane permeability, and target engagement . Direct N,N-diethyl substitution lacking the linker (as described in US 2,930,797 A) eliminates the secondary amide hydrogen bond donor, a feature implicated in key ligand–protein interactions within this chemotype [2]. These interdependent structural variables mean that even minor modifications can produce divergent biological profiles, making generic substitution scientifically unsound without explicit comparative data.

N-(2-(Diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Structural, Physicochemical, and Pharmacological Differentiation


C2-Methyl vs. Des-Methyl: Physicochemical and Pharmacological Differentiation

The target compound (CAS 852368-74-2) incorporates a 2-methyl group on the indole ring, whereas the closest commercially available analog N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-33-0) carries only hydrogen at this position . This substitution increases molecular weight from 287.36 g/mol (C₁₆H₂₁N₃O₂) to 301.39 g/mol (C₁₇H₂₃N₃O₂) and introduces a modest steric and electronic perturbation on the indole π-system. In the broader indolyl oxoacetamide class, C2-alkyl substitution has been utilized to modulate target binding: the natural product conophylline (bearing a complex C2 substitution) and its simplified C2-methyl analogs exhibited IC₅₀ values ranging from 2.95 to 4.53 μM against porcine pancreatic lipase, demonstrating that C2 substitution materially affects potency within a single chemotype [1]. Although no direct head-to-head enzyme or cell-based comparison of the two specific compounds has been published, the established SAR precedent within the indolyl oxoacetamide class indicates that the presence or absence of the C2-methyl group can alter ligand–protein interaction profiles.

Medicinal chemistry Indole SAR Lead optimization

Ethylene vs. Propylene Linker: Solubility and Conformational Effects

The target compound (CAS 852368-74-2) employs an ethylene (–CH₂CH₂–) linker between the oxoacetamide nitrogen and the diethylamino group, contrasting with the propylene (–CH₂CH₂CH₂–) linker found in N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-76-4) . This single-methylene difference (C₁₇H₂₃N₃O₂ vs. C₁₈H₂₅N₃O₂; ΔMW = 14.03 g/mol) has implications for amine basicity (proximity to the electron-withdrawing amide carbonyl), molecular flexibility (number of rotatable bonds), and lipophilic–hydrophilic balance. In the indolyl oxoacetamide series targeting pancreatic lipase, linker optimization across analog sets produced IC₅₀ variations spanning 4.53 μM to >100 μM depending on substituent chain architecture, demonstrating that linker geometry directly impacts target engagement [1]. The shorter ethylene linker in the target compound positions the protonatable tertiary amine closer to the amide plane (2-bond separation vs. 3-bond separation), which is predicted to lower the amine pKa by approximately 0.3–0.5 log units relative to the propylene analog, affecting ionization state at physiological pH [2].

Drug design Linker optimization Physicochemical profiling

Secondary Amide Hydrogen Bond Donor vs. Tertiary Amide Analogs

The target compound (CAS 852368-74-2) contains a secondary amide (–CONH–) linking the ethylene-diamine side chain, providing one hydrogen bond donor (HBD). In contrast, the N,N-diethyl glyoxylamide analog n,n-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (disclosed in US 2,930,797 A) possesses a tertiary amide (–CON(CH₂CH₃)₂) with zero HBD capacity [1]. This difference has significant implications for target engagement: in the indolyl oxoacetamide pancreatic lipase inhibitor series, molecular docking studies revealed that amide NH groups participate in direct hydrogen bonding with active site residues (MolDock scores correlating with experimental IC₅₀ values) [2]. Additionally, the CB₂ cannabinoid receptor ligand series based on indol-3-yl-oxoacetamides demonstrated that amide substitution pattern profoundly affects binding affinity, with the most potent fluorinated derivative achieving Ki = 6.2 nM—a result dependent on optimized hydrogen bonding topology [3]. The secondary amide in the target compound preserves this pharmacophoric HBD feature, whereas the N,N-diethyl tertiary amide analog lacks it entirely.

Molecular recognition Hydrogen bonding Scaffold design

Indol-3-yl-2-oxoacetamide Class Anticancer Activity and Patent Validation

The indol-3-yl-2-oxoacetamide scaffold is the subject of multiple granted patents (US 6,903,104 B2; US 2003/0181482 A1) that explicitly claim potent anticancer, cytotoxic, and anti-angiogenic activity [1] [2]. While the specific compound CAS 852368-74-2 is not individually exemplified in these patents, it falls within the Markush structures of the claimed compound classes. The patent disclosures describe compounds that are active against a broad panel of human cancer indications including leukemia, sarcoma, melanoma, ovarian, breast, prostate, colorectal, lung, and hepatic cancers [2]. The N-substituted indole-3-glyoxylamide antitumor patent family (CN-1148183-C and its equivalents) further establishes that N-alkylaminoethyl substitution—a key feature of the target compound—is a preferred embodiment within this chemotype [3]. In related indolyl oxoacetamide series, compounds bearing the C2-methyl indole motif have been synthesized as part of lead optimization campaigns (e.g., 21-analog pancreatic lipase inhibitor series) where potency improvements of >30-fold over initial hits were achieved through systematic structural variation [4]. This provides a patent-validated framework for the target compound's potential utility as a starting point for anticancer lead generation.

Anticancer drug discovery Angiogenesis inhibition Cytotoxicity screening

N-(2-Diethylaminoethyl) Side Chain: LogP and Solubility vs. Core Scaffold

The target compound (CAS 852368-74-2) incorporates a basic diethylaminoethyl side chain that is absent in the minimal core scaffold 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 1080-83-7; MW = 202.21 g/mol; C₁₁H₁₀N₂O₂) . The addition of the N-(2-diethylamino)ethyl moiety increases molecular weight by approximately 99 g/mol and introduces a ionizable tertiary amine center. This modification is expected to substantially improve aqueous solubility at pH < 8 through protonation of the diethylamino group (predicted pKa ≈ 8.5–9.5 for tertiary amines in this structural context), compared with the neutral, poorly water-soluble core scaffold. The basic side chain also provides a handle for salt formation (e.g., hydrochloride, maleate), a feature absent in the parent 2-oxoacetamide. In the broader indolyl oxoacetamide class, the presence of a basic amine side chain has been associated with enhanced cellular permeability and improved drug-like properties as assessed by ADMET prediction, with GI absorption rated as 'high' for alkylamino-substituted analogs [1].

ADME optimization Solubility enhancement Physicochemical profiling

N-(2-(Diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Research and Industrial Applications


Anticancer SAR Exploration with Indol-3-yl-2-oxoacetamide Scaffold

The compound serves as a structurally defined starting point for medicinal chemistry campaigns targeting the indol-3-yl-2-oxoacetamide pharmacophore, which is validated by multiple granted patents (US 6,903,104 B2; US 2003/0181482 A1) for anticancer and anti-angiogenic activity [1]. Its specific substitution pattern—2-methyl on indole, ethylene linker, and diethylamino terminus—allows systematic SAR investigation by varying each of these three modules independently. Procurement of this compound alongside its closest analogs (CAS 852367-33-0, des-methyl; CAS 852368-76-4, propylene linker; CAS 862814-55-9, N-methyl indole) enables a complete matrixed SAR study to deconvolute the contributions of each structural feature to target potency and selectivity.

Biochemical Probe Design: Hydrogen Bonding and Basicity Optimization

The combination of a secondary amide hydrogen bond donor and a basic diethylaminoethyl side chain makes this compound suitable for developing biochemical probes where both hydrogen bonding topology and pH-dependent ionization influence target binding [2]. The secondary amide NH (absent in N,N-diethyl glyoxylamide analogs disclosed in US 2,930,797 A) provides a specific pharmacophoric anchor point for targets requiring HBD interactions, while the ethylene linker positions the ionizable amine for potential salt bridge formation with acidic residues in enzyme active sites. This profile is particularly relevant for targets such as pancreatic lipase, where molecular docking of indolyl oxoacetamides has demonstrated the importance of both hydrogen bonding and extended alkyl interactions (RMSD ≈ 3.5 Å over 10 ns MD simulations) [3].

ADME Profiling: Linker Length Effects on Drug-Like Properties

The compound's ethylene linker provides a defined geometric relationship between the pharmacophoric indole-glyoxylamide core and the solubilizing basic amine. When compared directly with the propylene-linked analog CAS 852368-76-4, this compound allows researchers to isolate the effect of a single methylene unit on critical drug-like properties including logD, aqueous solubility, permeability, and amine pKa . This is particularly valuable in academic and industrial settings where linker optimization is a routine but data-intensive medicinal chemistry task. The predicted pKa difference of approximately 0.3–0.5 units between the ethylene and propylene variants provides a tractable system for testing computational pKa prediction models against experimental measurements.

C2-Methyl Substitution as a Steric Probe for Protein Interactions

The 2-methyl group on the indole ring distinguishes this compound from the simpler des-methyl analog CAS 852367-33-0, offering a subtle but informative steric perturbation for probing ligand-binding pocket topography . In the broader indolyl oxoacetamide class, C2-substitution has been shown to modulate inhibitory potency by up to 10-fold across analog series, as demonstrated by the pancreatic lipase IC₅₀ range spanning 2.95 μM to >100 μM depending on substitution pattern [3]. This compound therefore provides a valuable comparator for chemical biology studies aimed at mapping steric tolerance in indole-binding protein pockets, with the des-methyl analog serving as the matched control.

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